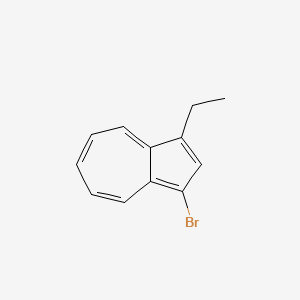![molecular formula C44H46 B14226951 1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} CAS No. 562823-36-3](/img/structure/B14226951.png)
1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} is a complex organic compound known for its unique structural properties. This compound features a central ethyne (acetylene) linkage connecting two benzene rings, each substituted with ethyl and pentylphenyl groups. The presence of multiple ethynyl groups and aromatic rings makes it a subject of interest in various fields of scientific research, particularly in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} typically involves a series of Sonogashira coupling reactions. This method is favored due to its efficiency in forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction conditions generally include the use of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, like CuI, in the presence of a base, such as triethylamine or diisopropylamine. The reaction is usually carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the Sonogashira coupling reaction for higher yields and purity, possibly through continuous flow reactors and automated systems to ensure consistent reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids under strong oxidative conditions.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Materials Science: Investigated for its potential in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells due to its conjugated structure and electronic properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} largely depends on its application. In materials science, its conjugated structure allows for efficient charge transport and light absorption/emission, making it suitable for use in electronic devices. The ethynyl linkages and aromatic rings facilitate π-π stacking interactions, enhancing its stability and performance in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide: Another compound with ethyne linkages and aromatic rings, used in optoelectronic applications.
4,4’- (Ethyne-1,2-diyl)dibenzaldehyde: A simpler compound with ethyne linkages, used as an intermediate in organic synthesis.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise control over molecular interactions and electronic behavior .
Propriétés
Numéro CAS |
562823-36-3 |
|---|---|
Formule moléculaire |
C44H46 |
Poids moléculaire |
574.8 g/mol |
Nom IUPAC |
2-ethyl-1-[2-[2-ethyl-4-[2-(4-pentylphenyl)ethynyl]phenyl]ethynyl]-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C44H46/c1-5-9-11-13-35-15-19-37(20-16-35)23-25-39-27-29-43(41(7-3)33-39)31-32-44-30-28-40(34-42(44)8-4)26-24-38-21-17-36(18-22-38)14-12-10-6-2/h15-22,27-30,33-34H,5-14H2,1-4H3 |
Clé InChI |
VKJYHRWYBQTTQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=C(C=C(C=C3)C#CC4=CC=C(C=C4)CCCCC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


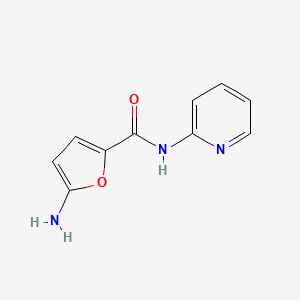

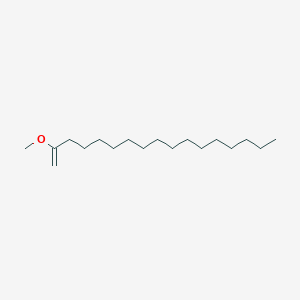
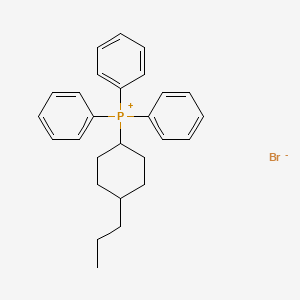


![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
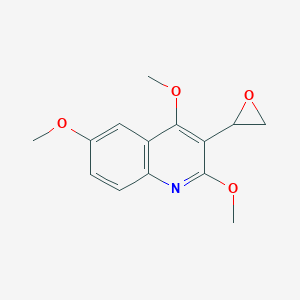
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
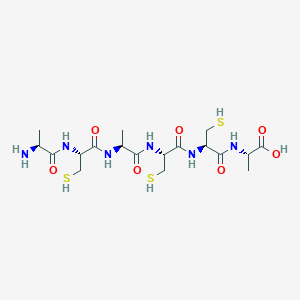
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)

![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
